molecular formula C14H17N3O4 B2550376 5-{[(4,6-Dimethoxypyrimidin-5-yl)methyl]amino}-2-methoxyphenol CAS No. 1157656-92-2

5-{[(4,6-Dimethoxypyrimidin-5-yl)methyl]amino}-2-methoxyphenol

Cat. No.: B2550376
CAS No.: 1157656-92-2
M. Wt: 291.307
InChI Key: DQEYPOJSUPBOKI-UHFFFAOYSA-N
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Description

5-{[(4,6-Dimethoxypyrimidin-5-yl)methyl]amino}-2-methoxyphenol is a chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule features a phenolic core linked via a methyleneamino bridge to a 4,6-dimethoxypyrimidine ring, a structural motif seen in other biologically active molecules. The 4,6-dimethoxypyrimidine unit is a versatile scaffold in chemical synthesis, often serving as a key building block for pharmaceuticals and agrochemicals . The specific substitution pattern on the pyrimidine ring in this compound suggests potential for investigation as a synthetic intermediate or as a structural analog in the development of enzyme inhibitors. Research on structurally related compounds, such as those featuring a benzyl-pyrimidine core, indicates potential relevance in studying metabolic pathways and antimicrobial agents . For instance, the compound 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol (Dimethoprim) is a known intermediate and analog of the antibacterial agent trimethoprim, highlighting the research value of this chemical class . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can utilize this compound for exploratory synthesis, as a standard for analytical method development, or in studies aimed at understanding structure-activity relationships (SAR) within this family of nitrogen-containing heterocycles.

Properties

IUPAC Name

5-[(4,6-dimethoxypyrimidin-5-yl)methylamino]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-19-12-5-4-9(6-11(12)18)15-7-10-13(20-2)16-8-17-14(10)21-3/h4-6,8,15,18H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEYPOJSUPBOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCC2=C(N=CN=C2OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{[(4,6-Dimethoxypyrimidin-5-yl)methyl]amino}-2-methoxyphenol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The structure of the compound features a pyrimidine ring substituted with methoxy groups and an amino group linked to a methoxyphenol moiety. The synthesis typically involves multi-step organic reactions including condensation and functional group modifications. Specific synthetic routes may include the reaction of 4,6-dimethoxypyrimidine derivatives with appropriate amines or phenolic compounds under controlled conditions to yield the desired product.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, thienopyrimidine derivatives have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231. The mechanism often involves inhibition of key enzymes such as EGFR-TK, which plays a crucial role in tumor growth and proliferation.

CompoundCell LineIC50 (nM)Mechanism
Thienopyrimidine AMCF-79.1EGFR-TK inhibition
Thienopyrimidine BMDA-MB-23128.0Cytotoxicity via apoptosis

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research on related pyrimidine derivatives has demonstrated efficacy against various pathogens. The presence of methoxy groups may enhance lipophilicity, facilitating membrane penetration and subsequent antimicrobial action.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound may exhibit anti-inflammatory effects. Compounds in this class have been reported to inhibit pro-inflammatory cytokines, thereby reducing inflammation in vitro and in vivo.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell signaling pathways.
  • Receptor Modulation : Binding to receptors such as EGFR can modulate downstream signaling pathways critical for cell survival and proliferation.
  • Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.

Case Studies

  • Cytotoxicity Study : A study investigated the cytotoxic effects of a series of pyrimidine derivatives on human cancer cell lines. The results indicated that modifications in the pyrimidine structure significantly affected their IC50 values.
  • Antimicrobial Testing : In vitro assays revealed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
  • Inflammation Model : In animal models of inflammation, administration of related compounds resulted in reduced swelling and pain indicators compared to control groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features and implications for 5-{[(4,6-Dimethoxypyrimidin-5-yl)methyl]amino}-2-methoxyphenol with related compounds:

Compound Name Substituents on Pyrimidine Attached Group Key Features Reference
This compound 4,6-dimethoxy 2-methoxyphenol Phenolic OH (H-bond donor); methoxy groups enhance lipophilicity
2-Amino-4,6-dimethoxypyrimidine 4,6-dimethoxy Amino group Lacks phenolic moiety; amino group may increase solubility in acidic media
5-Amino-2,6-dihydroxypyrimidine-4-carboxylic acid 2,6-dihydroxy Carboxylic acid Hydroxyl and carboxylic acid groups enhance hydrophilicity and H-bonding
N-((4,6-Dimethoxypyrimidin-5-yl)methyl)-2-methoxypyridin-3-amine 4,6-dimethoxy 2-methoxypyridine Pyridine ring (basic nitrogen) instead of phenol; altered electronic effects

Key Comparisons

Hydrogen-Bonding Capacity: The target compound’s phenolic hydroxyl group provides a strong hydrogen-bond donor absent in 2-amino-4,6-dimethoxypyrimidine and the pyridine analogue. This feature may enhance binding to biological targets or influence crystal packing, as observed in Etter’s hydrogen-bonding graph-set analyses . In contrast, 5-amino-2,6-dihydroxypyrimidine-4-carboxylic acid offers multiple H-bond donors (hydroxyl and carboxylic acid), likely increasing aqueous solubility .

The pyridine analogue’s basic nitrogen may participate in protonation-dependent binding, differing from the phenol’s acidity .

Synthetic Accessibility: Chloro-pyrimidine intermediates (e.g., 2-chloro-4-[[4-(pyridin-2-ylmethoxy)phenyl]amino]pyrimidine-5-carbonitrile in ) suggest that displacement reactions with amines are feasible for synthesizing methylamino-linked derivatives .

Crystallographic Behavior: Programs like SHELXL and SHELXS are instrumental in resolving hydrogen-bonding patterns, as seen in studies of similar compounds. The phenol group’s H-bonding may lead to distinct crystal motifs compared to pyridine or carboxylic acid derivatives .

Q & A

Q. What are the primary synthetic routes for 5-{[(4,6-Dimethoxypyrimidin-5-yl)methyl]amino}-2-methoxyphenol, and what reaction conditions optimize yield?

The synthesis typically involves multi-step protocols, including:

  • Nucleophilic substitution : Reacting 4,6-dichloro-5-methoxypyrimidine with methylamine derivatives to introduce the methylamino group .
  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the methoxyphenol moiety, using Pd(II) acetate and ligands like Catalyst A™ in solvents such as 2-methyltetrahydrofuran at 100°C .
  • Purification : Column chromatography (hexane/acetone gradients) achieves >95% purity. Yield optimization requires precise stoichiometric ratios and inert atmospheres .

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • X-ray crystallography : Resolves 3D conformation and intermolecular interactions (e.g., Cl···N halogen bonds) .
  • NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., m/z 254.1 [M+H]+) and fragmentation patterns .

Q. How can researchers screen this compound for preliminary biological activity?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50 calculations .
  • Enzyme inhibition : Evaluate binding to kinases or thymidine phosphorylase using fluorescence polarization .
  • Solubility considerations : Use DMSO for stock solutions but verify stability via HPLC to avoid decomposition artifacts .

Advanced Research Questions

Q. How can conflicting data on this compound’s biological efficacy across studies be systematically addressed?

  • Standardize assays : Use identical cell lines (ATCC-validated) and control compounds (e.g., doxorubicin) to minimize variability .
  • Purity validation : Employ LC-MS to confirm >98% purity, as impurities (e.g., unreacted intermediates) may skew bioactivity results .
  • Mechanistic studies : Conduct transcriptomic profiling (RNA-seq) to identify gene targets, distinguishing direct effects from off-target interactions .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to methoxy or amino moieties to enhance bioavailability .
  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites; modify substituents (e.g., fluorination) to slow CYP450-mediated degradation .
  • Formulation : Use nanocarriers (liposomes) to improve aqueous solubility and reduce renal clearance .

Q. How do steric and electronic effects of substituents influence this compound’s reactivity in further derivatization?

  • Steric hindrance : The 4,6-dimethoxy groups on the pyrimidine ring limit nucleophilic attack at C2/C4 positions, favoring regioselective reactions at the methylamino group .
  • Electronic effects : Methoxy groups act as electron donors, activating the pyrimidine ring for electrophilic substitution (e.g., nitration) at C5 .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reaction sites by analyzing frontier molecular orbitals .

Q. What experimental designs are optimal for studying environmental degradation pathways of this compound?

  • Abiotic degradation : Expose to UV light in aqueous solutions (pH 7–9) and monitor by LC-MS for photolysis products like demethylated derivatives .
  • Biotic degradation : Use soil microcosms with LC-MS/MS to track microbial metabolites .
  • QSPR models : Correlate degradation rates with physicochemical properties (logP, pKa) to predict environmental persistence .

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